molecular formula C16H13NO2 B6182058 rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide CAS No. 2613299-39-9

rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide

Cat. No.: B6182058
CAS No.: 2613299-39-9
M. Wt: 251.3
InChI Key:
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Description

rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide: is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a hydroxy group, a phenyl group, and a carboxamide group attached to an indene backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions using benzene or its derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.

    Reduction: Lithium aluminum hydride, borane, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity. The carboxamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    1-hydroxy-2-phenylindene: Lacks the carboxamide group, resulting in different chemical reactivity and biological activity.

    3-phenyl-1H-indene-2-carboxamide: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and overall properties.

    1-hydroxy-3-phenylindene: Lacks the carboxamide group, influencing its chemical and biological interactions.

Uniqueness: rel-(-)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide is unique due to the presence of all three functional groups (hydroxy, phenyl, and carboxamide) on the indene backbone

Properties

CAS No.

2613299-39-9

Molecular Formula

C16H13NO2

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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